Physicochemical Profiling and Synthetic Utility of (R)-4-Methylmorpholine-3-Carboxylic Acid: A Technical Guide for Drug Development
Physicochemical Profiling and Synthetic Utility of (R)-4-Methylmorpholine-3-Carboxylic Acid: A Technical Guide for Drug Development
Executive Summary
(R)-4-methylmorpholine-3-carboxylic acid (CAS: 1821837-71-1) is a conformationally constrained, non-proteinogenic amino acid that serves as a highly valuable chiral building block in modern medicinal chemistry ([1]). Recognized primarily as a rigid surrogate for proline, the morpholine core introduces unique hydrogen-bond accepting capabilities via the ethereal oxygen, while the N-methyl group imparts tertiary amine characteristics and steric encumbrance ([2]). This technical guide delineates the physicochemical properties, zwitterionic behavior, and field-validated synthetic protocols for incorporating this moiety into complex peptidomimetics and targeted protein degraders (PROTACs).
Physicochemical Properties & Structural Dynamics
The introduction of an oxygen atom into a piperidine ring to form a morpholine core significantly alters the electronic landscape of the molecule. The strong inductive electron-withdrawing effect (-I effect) of the ethereal oxygen decreases the basicity of the nitrogen atom. Consequently, the conjugate acid of the N-methylmorpholine base exhibits a pKa of approximately 7.38 (), which is substantially lower than that of N-methylpiperidine (pKa ~10.4).
When a carboxylic acid is introduced at the C3 position, the molecule exists as a zwitterion in aqueous media. The proximity of the protonated tertiary amine stabilizes the carboxylate anion, lowering the carboxylic acid pKa to approximately 2.2.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Context / Source |
| IUPAC Name | (3R)-4-methylmorpholine-3-carboxylic acid | Standard Nomenclature |
| CAS Registry Number | 1821837-71-1 | Free base form[1] |
| Molecular Formula | C6H11NO3 | - |
| Molecular Weight | 145.16 g/mol | - |
| pKa1 (Carboxylic Acid) | ~2.2 | Aqueous, 25°C, I = 0.15 M |
| pKa2 (Tertiary Amine) | 7.38 | Aqueous, 25°C |
| Isoelectric Point (pI) | ~4.79 | Calculated: (pKa1 + pKa2) / 2 |
| LogP (Predicted) | -2.8 to -0.3 | Highly hydrophilic (Zwitterionic state) |
Zwitterionic Speciation & Aqueous Behavior
Understanding the pH-dependent speciation of (R)-4-methylmorpholine-3-carboxylic acid is critical for downstream extraction, purification, and formulation. At physiological pH (7.4), the molecule exists in a dynamic equilibrium between its zwitterionic and anionic forms. This high hydrophilicity often precludes standard liquid-liquid extraction (LLE) using non-polar solvents, necessitating the use of ion-exchange chromatography or reverse-phase HPLC with polar-embedded stationary phases (e.g., HILIC) for isolation.
Fig 1. pH-dependent speciation of (R)-4-methylmorpholine-3-carboxylic acid.
Experimental Protocol: Potentiometric Determination of pKa
To accurately utilize this building block in pH-sensitive biological assays, empirical validation of its pKa is required. The following self-validating protocol ensures thermodynamic accuracy by strictly controlling ionic strength.
Rationale & Causality: The use of 0.15 M KCl standardizes the activity coefficients of the ions in solution. This mimics physiological osmolarity and prevents ionic strength fluctuations during the titration from skewing the Nernstian response of the pH electrode, ensuring high-fidelity pKa calculations.
Step-by-Step Methodology:
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System Calibration: Calibrate a glass-body pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C using a water-jacketed titration vessel.
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Sample Preparation: Dissolve 1.0 mmol of (R)-4-methylmorpholine-3-carboxylic acid hydrochloride in 50.0 mL of degassed, deionized water containing 0.15 M KCl.
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Titration: Titrate the solution using standardized 0.100 M NaOH (CO2-free). Add the titrant in 0.05 mL increments, allowing the potential (mV) to stabilize within 0.1 mV/min before recording each data point.
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Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence points. Calculate the pKa values using the Henderson-Hasselbalch equation at the half-equivalence points, refined via a Gran plot analysis for maximum precision.
Synthetic Utility: Amide Bond Formation
The C3-carboxylic acid of (R)-4-methylmorpholine-3-carboxylic acid is severely sterically hindered by the adjacent N-methyl group and the chiral center itself. Traditional carbodiimide coupling agents (e.g., EDC/HOBt or DCC) often suffer from sluggish kinetics here, leading to prolonged reaction times and an increased risk of epimerization at the C3 stereocenter. To circumvent this, highly reactive phosphonium-based reagents like PyBOP or uronium-based reagents like HATU are strictly recommended for amide bond formation ([3]).
Fig 2. PyBOP-mediated amide coupling workflow for sterically hindered morpholine derivatives.
Experimental Protocol: PyBOP-Mediated Peptide Coupling
This protocol outlines the synthesis of an amide derivative while preserving the delicate (R)-stereocenter, adapted from validated methodologies for N-methylated morpholine-3-carboxylic acid derivatives[3].
Rationale & Causality: N,N-Diisopropylethylamine (DIEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. It efficiently deprotonates the carboxylic acid and the amine salt without degrading the active ester. Initiating the reaction at 0 °C suppresses the formation of the oxazolone intermediate, which is the primary mechanistic pathway for racemization/epimerization in chiral amino acids.
Step-by-Step Methodology:
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Activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 1.0 eq of (R)-4-methylmorpholine-3-carboxylic acid (or its HCl salt) and 1.1 eq of the target primary amine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.
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Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 3.0 to 5.0 eq of DIEA dropwise. (Note: Use 5.0 eq if both starting materials are hydrochloride salts to ensure complete neutralization).
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Coupling Agent: Add 1.2 eq of PyBOP in a single portion. Stir the mixture at 0 °C for 15 minutes to allow the complete formation of the active phosphonium ester.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1 to 2 hours. Monitor the consumption of the amine via LC-MS.
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Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (DCM:MeOH gradient).
References
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Title: (3R)-4-methylmorpholine-3-carboxylic acid | 1821837-71-1 Source: Molport URL: [Link]
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Title: N-METHYLMORPHOLINE (NMM) Source: Ataman Kimya URL: [Link]
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Title: Proline Analogues Source: Chemical Reviews - ACS Publications URL: [Link]
- Title: WO2024086804A1 - Indolizine derivatives for treating cancer Source: Google Patents URL
